Kobe0065

Vue d'ensemble

Description

Kobe0065 is an H-Ras-cRaf1 interaction inhibitor, exhibiting potent activity to competitively inhibit the binding of H-Ras·GTP to c-Raf-1 RBD .

Synthesis Analysis

Kobe0065 was identified through a high-throughput screening technique based on a competitive binding assay . It was found to exhibit synergistic binding to the VP30/NP interface of the Ebola virus (EBOV) when combined with another compound, Embelin .

Molecular Structure Analysis

The molecular structure of Kobe0065 has been analyzed in various studies . It has been found to bind to the VP30-NP interface of the EBOV and inhibit its transcription and replication .

Chemical Reactions Analysis

Kobe0065 has been found to inhibit the binding of H-Ras·GTP to c-Raf-1 RBD . It also inhibits the phosphorylation of MEK and ERK, downstream kinases of Raf .

Physical And Chemical Properties Analysis

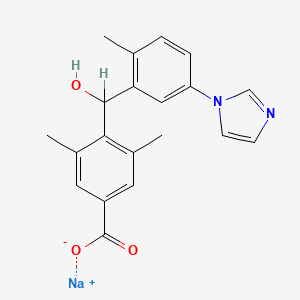

Kobe0065 is a solid compound with a molecular weight of 449.79 and a molecular formula of C15H11ClF3N5O4S .

Applications De Recherche Scientifique

RAS Inhibitor

Kobe0065 is a small molecule inhibitor of Ras . It has been found to effectively inhibit the binding of M-Ras.GTP and H-Ras.GTP to the Ras binding domain of c-Raf-1 . This makes it a potent inhibitor of the Ras-Raf interaction, which is a key pathway in many cellular processes .

Cancer Research

Kobe0065 has shown potential in cancer research, particularly in the study of non-small cell lung cancer (NSCLC) . It has been used in bioinformatical analysis to determine KRAS and HRAS gene expression and its clinical significance .

Cell Growth Inhibition

The compound has been found to influence cell growth. Specifically, it has been used to examine the effect of three different RAS inhibitors on cell growth in human NSCLC A549 cells .

Gene Expression Studies

Kobe0065 has been used in studies examining the expression of the KRAS and HRAS genes . These genes are often overexpressed in NSCLC compared to non-tumor lung tissues of healthy individuals .

Apoptosis Induction

In studies using H-rasG12V–transformed NIH 3T3 cells, Kobe0065 has been found to induce apoptosis . This is accompanied by down-regulation of downstream effectors .

Potential Therapeutic Applications

Given its ability to inhibit the Ras-Raf interaction and its effects on cell growth and gene expression, Kobe0065 has potential therapeutic applications. For example, it has been found to inhibit the growth of tumors in SW480 xenograft mice at doses of 80 mg/kg and 160 mg/kg .

Mécanisme D'action

Target of Action

Kobe0065, also known as “1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea”, is a novel and effective inhibitor of the Ras-Raf interaction . Its primary targets are H-Ras·GTP and c-Raf-1 RBD . These targets play a crucial role in cell signaling pathways, particularly those related to cell growth and proliferation .

Mode of Action

Kobe0065 competitively inhibits the binding of H-Ras·GTP to c-Raf-1 RBD . This inhibition blocks the interaction between Ras and Raf, which is a critical step in the MAPK/ERK pathway . The Ki value for this inhibition is approximately 46±13 μM .

Biochemical Pathways

The inhibition of the Ras-Raf interaction by Kobe0065 affects the MAPK/ERK pathway . This pathway is involved in cell proliferation, differentiation, and survival . By blocking this pathway, Kobe0065 can inhibit the growth of cancer cells and induce apoptosis .

Pharmacokinetics

It’s known that the compound is soluble in dmso . More research would be needed to fully understand the pharmacokinetic properties of Kobe0065, including its absorption, distribution, metabolism, and excretion.

Result of Action

Kobe0065 has been shown to inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-rasG12V–transformed NIH 3T3 cells . This is accompanied by the down-regulation of downstream molecules such as MEK/ERK . Moreover, it exhibits anti-tumor activity on a xenograft of human colon carcinoma SW480 cells carrying the K-rasG12V gene .

Safety and Hazards

Orientations Futures

Propriétés

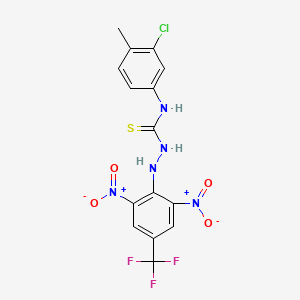

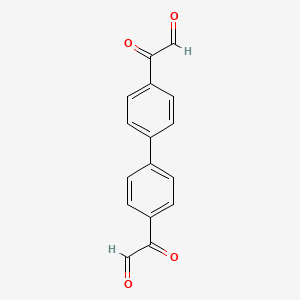

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVAYBCXSURMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-methylphenyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-hydrazinecarbothioamide | |

CAS RN |

436133-68-5 | |

| Record name | 436133-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Kobe0065 a promising target for cancer therapy?

A: Kobe0065 targets Ras proteins, specifically the GTP-bound active form (Ras•GTP) []. Mutations in Ras genes are frequently observed in various human cancers, contributing to uncontrolled cell growth and tumor development. [] Therefore, inhibiting Ras activity is a promising strategy for anticancer drug development.

Q2: How does Kobe0065 interact with Ras proteins and what are the downstream effects?

A: Kobe0065 binds to a specific pocket on the surface of Ras•GTP, which is distinct from the binding sites of other known Ras inhibitors []. This interaction prevents Ras•GTP from binding to its downstream effectors, such as Raf kinases, PI3Ks, and RalGEFs []. As a result, Kobe0065 inhibits the activation of signaling pathways downstream of Ras, ultimately leading to the inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells [].

Q3: Has the binding of Kobe0065 to Ras been structurally characterized?

A: Yes, NMR structural analysis of Kobe0065 in complex with H-Ras•GTPT35S confirmed its insertion into the targeted surface pocket of the Ras protein []. This structural information provides a molecular basis for Kobe0065’s inhibitory activity against Ras-mediated signaling.

Q4: What is known about the structure-activity relationship (SAR) of Kobe0065?

A: While detailed SAR studies are not extensively described in the provided literature, the development of an analog, Kobe2602, suggests modifications to the Kobe0065 scaffold are possible []. Further research exploring the impact of structural modifications on Kobe0065's activity, potency, and selectivity would be valuable.

Q5: What in vitro and in vivo studies have been conducted on Kobe0065?

A: Kobe0065 has demonstrated efficacy in inhibiting the growth of various cancer cell lines, including those harboring mutations in H-ras, K-ras, and N-ras genes []. Moreover, Kobe0065 exhibited antitumor activity in a xenograft model using human colon carcinoma SW480 cells carrying the K-rasG12V gene []. Oral administration of the compound effectively reduced tumor growth in this model [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)